molecular formula C36H50N2O15P2 B1669283 Fosfato de codeína hemihidrato CAS No. 41444-62-6

Fosfato de codeína hemihidrato

Número de catálogo: B1669283
Número CAS: 41444-62-6
Peso molecular: 812.7 g/mol
Clave InChI: DKSZLDSPXIWGFO-BLOJGBSASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

El fosfato de codeína es un analgésico opioide derivado de la planta de la amapola del opio, Papaver somniferum. Se utiliza principalmente para el manejo del dolor, la supresión de la tos y como agente antidiarreico. El fosfato de codeína es menos potente que la morfina pero comparte propiedades farmacológicas similares, lo que lo convierte en un medicamento valioso para tratar el dolor leve a moderado .

Aplicaciones Científicas De Investigación

Pain Management

Analgesic Efficacy
Codeine phosphate is widely recognized for its effectiveness in managing mild to moderate pain. A systematic review of 33 studies involving 2,411 participants indicated that a single dose of 60 mg codeine phosphate provided at least 50% pain relief over 4 to 6 hours in approximately 26% of patients compared to 17% in the placebo group, with a Number Needed to Treat (NNT) of 12 .

Combination Therapies
Recent studies have also investigated the efficacy of codeine phosphate when combined with other analgesics. For instance, a study comparing paracetamol-codeine phosphate and naproxen sodium-codeine phosphate showed that both combinations significantly reduced tramadol consumption post-lumbar disk surgery, demonstrating enhanced analgesic effects compared to placebo .

Cough Suppression

Codeine phosphate is frequently prescribed as an antitussive agent for chronic coughs. Its mechanism involves acting on the cough center in the brain to suppress the urge to cough. Clinical evaluations have shown that codeine can effectively reduce coughing episodes, particularly in patients with upper respiratory infections .

Pharmacokinetics and Formulation Studies

Bioavailability Studies
Pharmacokinetic studies have compared immediate-release and sustained-release formulations of codeine phosphate. For example, a study involving healthy volunteers found that sustained-release formulations provided higher plasma levels over a longer duration, suggesting improved pain management outcomes compared to immediate-release forms .

Solubility Research
Recent investigations into the solubility of codeine phosphate in supercritical carbon dioxide (SC-CO₂) have implications for drug formulation processes. The solubility was measured under varying pressures and temperatures, revealing critical insights into optimizing drug delivery systems .

Adverse Reactions and Anaphylaxis Cases

While codeine phosphate is generally well-tolerated, it can cause adverse reactions in some individuals. A notable case study documented a patient who experienced severe anaphylaxis after ingesting codeine phosphate, highlighting the need for careful monitoring and consideration of patient history when prescribing this medication .

Analytical Methods for Codeine Detection

The determination of codeine levels in biological samples is crucial for both therapeutic monitoring and forensic analysis. Various analytical methods have been developed, including high-performance liquid chromatography (HPLC) and mass spectrometry techniques that allow for sensitive detection of codeine in complex matrices such as hair and urine .

Data Tables

Study TypeFindingsReference
Systematic Review on Pain ReliefCodeine 60 mg provided ≥50% pain relief in 26% vs. 17% placebo (NNT=12)
Combination TherapyParacetamol-codeine reduced tramadol use post-surgery
PharmacokineticsSustained-release showed higher plasma levels than immediate-release
Solubility ResearchSolubility measured under SC-CO₂ conditions
Adverse Reaction Case StudyAnaphylaxis reported after codeine ingestion

Mecanismo De Acción

El fosfato de codeína ejerce sus efectos uniéndose a los receptores opioides mu en el sistema nervioso central. Esta unión conduce a la hiperpolarización de las neuronas, inhibiendo la liberación de neurotransmisores nociceptivos y provocando analgesia. La codeína también se metaboliza a morfina, lo que contribuye a sus efectos analgésicos. La modulación de la percepción del dolor y el aumento de la tolerancia al dolor se deben a la reducción de la excitabilidad neuronal .

Compuestos Similares:

Singularidad: El fosfato de codeína es único en su equilibrio de eficacia y seguridad para tratar el dolor leve a moderado. Su menor potencia en comparación con la morfina reduce el riesgo de efectos secundarios graves y dependencia, lo que la convierte en una opción preferida para ciertas poblaciones de pacientes .

Análisis Bioquímico

Biochemical Properties

Codeine phosphate hemihydrate interacts with various enzymes, proteins, and other biomolecules. It is primarily metabolized by two different pathways . Around 80% of codeine is conjugated to form codeine-6-glucuronide, which may have weak analgesic activity . Typically less than 10% of codeine undergoes CYP2D6-mediated O-demethylation to the potent analgesic, morphine .

Cellular Effects

Codeine phosphate hemihydrate has various effects on different types of cells and cellular processes. It influences cell function by increasing the threshold for pain without impairing consciousness or altering other sensory functions . It also reduces the anxiety and stress caused by pain .

Molecular Mechanism

The mechanism of action of Codeine phosphate hemihydrate is thought to be mediated through the agonism of opioid receptors, particularly the mu-opioid receptors . The antitussive effect does not appear to be related to the binding of traditional opiate receptors (mu and kappa) .

Temporal Effects in Laboratory Settings

Codeine phosphate hemihydrate forms three hydrates and two anhydrates . The sesquihydrate and hemihydrate, which differ by one water molecule, are stable at room temperature . Upon heating, the sesquihydrate transforms into an unstable monohydrate, which subsequently converts into the hemihydrate .

Dosage Effects in Animal Models

The effects of Codeine phosphate hemihydrate vary with different dosages in animal models . Adverse reactions, especially in cats, are exhibited as excitement, muscular spasms, convulsions, respiratory depression, sedation, and constipation .

Metabolic Pathways

Codeine phosphate hemihydrate is involved in various metabolic pathways . It is primarily metabolised by two different pathways . Around 80% of codeine is conjugated to form codeine-6-glucuronide, which may have weak analgesic activity . Typically less than 10% of codeine undergoes CYP2D6-mediated O-demethylation to the potent analgesic, morphine .

Transport and Distribution

Codeine phosphate hemihydrate is distributed to the breast milk so should not be used for breastfeeding mothers . It is transported and distributed within cells and tissues .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El fosfato de codeína se sintetiza a partir de codeína, que se extrae de la amapola del opio. La síntesis implica la metilación de la morfina para producir codeína. La reacción generalmente utiliza yoduro de metilo y una base como carbonato de potasio bajo condiciones de reflujo. La codeína resultante se hace reaccionar luego con ácido fosfórico para formar fosfato de codeína .

Métodos de Producción Industrial: La producción industrial de fosfato de codeína implica la extracción a gran escala de codeína de la amapola del opio, seguida de su conversión a fosfato de codeína. El proceso incluye pasos de purificación para garantizar la eliminación de impurezas y la producción de fosfato de codeína de calidad farmacéutica .

Tipos de Reacciones:

Reactivos y Condiciones Comunes:

Productos Principales:

    Oxidación: Codeinona.

    Reducción: Dihidrocodeína.

    Sustitución: Morfina

Comparación Con Compuestos Similares

Uniqueness: Codeine phosphate is unique in its balance of efficacy and safety for treating mild to moderate pain. Its lower potency compared to morphine reduces the risk of severe side effects and dependence, making it a preferred choice for certain patient populations .

Actividad Biológica

Codeine phosphate, a widely used opioid analgesic, is primarily employed for its pain-relieving properties. This article delves into the biological activity of codeine phosphate, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications. It also examines relevant case studies and research findings that highlight its efficacy and safety.

Codeine phosphate exerts its effects primarily through the following mechanisms:

  • Opioid Receptor Agonism : Codeine is metabolized into morphine, which binds to mu-opioid receptors in the central nervous system (CNS), leading to analgesia. This interaction inhibits the release of neurotransmitters involved in pain signaling.
  • Antitussive Effects : Codeine also acts on the cough center in the medulla oblongata, reducing the urge to cough, making it beneficial for treating chronic cough conditions.

Pharmacokinetics

The pharmacokinetic profile of codeine phosphate is crucial for understanding its biological activity. Key parameters include:

ParameterImmediate-Release CodeineSustained-Release Codeine
Cmax (ng/mL)138.8217.8
Tmax (hours)1.12.3
AUC (ng·mL⁻¹·h)1262.41202.3
Half-life (hours)2.32.6

These values indicate that sustained-release formulations provide higher plasma levels over a broader time interval, potentially improving pain management outcomes .

Biological Activity in Cancer Research

Recent studies have explored the anticancer properties of codeine phosphate. A notable study demonstrated that codeine reduced the viability of breast cancer (MCF-7) and gastric cancer (AGS) cell lines in a dose-dependent manner. The results indicated:

  • IC50 Values : The inhibitory concentration for MCF-7 and AGS cells was determined, showing significant cytotoxicity.
  • Apoptosis Induction : Codeine complex treatment led to increased apoptosis in these cancer cell lines, suggesting potential therapeutic applications in oncology .

Case Studies and Clinical Trials

Several clinical trials have assessed the efficacy of codeine phosphate in various contexts:

  • Postoperative Pain Management : A systematic review indicated that codeine was effective in providing pain relief post-surgery, with a number needed to treat (NNT) of 12 for at least 50% pain relief compared to placebo .
  • Chronic Cough Treatment : In trials involving patients with chronic obstructive pulmonary disease (COPD), codeine significantly reduced cough severity scores compared to control groups .
  • Oxidative Stress and Neuronal Effects : Research has shown that chronic administration of codeine can induce oxidative stress and apoptosis in neuronal cells, highlighting potential neurotoxic effects associated with prolonged use .

Safety Profile and Adverse Effects

While codeine phosphate is generally considered safe when used as directed, it is not without risks:

  • Common Adverse Effects : These include constipation, drowsiness, and nausea.
  • Serious Risks : Prolonged use can lead to dependency and withdrawal symptoms upon cessation. Additionally, high doses can result in respiratory depression, particularly in sensitive populations such as the elderly or those with pre-existing respiratory conditions .

Propiedades

IUPAC Name

(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;phosphoric acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H21NO3.2H3O4P.H2O/c2*1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;2*1-5(2,3)4;/h2*3-6,11-13,17,20H,7-9H2,1-2H3;2*(H3,1,2,3,4);1H2/t2*11-,12+,13-,17-,18-;;;/m00.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSZLDSPXIWGFO-BLOJGBSASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.O.OP(=O)(O)O.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.O.OP(=O)(O)O.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H50N2O15P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

76-57-3 (Parent)
Record name Codeine phosphate [USP:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041444626
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20904612
Record name Codeine phosphate hemihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20904612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

812.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Codeine phosphate appears as colorless small crystals or white powder. Odorless. Bitter taste. Solutions are acid to litmus. pH (4% solution) 4.2-5. (NTP, 1992)
Record name CODEINE PHOSPHATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20047
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

greater than or equal to 100 mg/mL at 61 °F (NTP, 1992)
Record name CODEINE PHOSPHATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20047
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

52-28-8, 41444-62-6
Record name CODEINE PHOSPHATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20047
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Codeine phosphate [USP:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041444626
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Codeine phosphate hemihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20904612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Codeine phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.126
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1S,5R,13R,14S,17R)-10-methoxy-4-methyl-12-oxa-4-azapentacyclo[9.6.1.0¹,¹³.0�,¹�.0�,¹�]octadeca-7(18),8,10,15-tetraen-14-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CODEINE PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GSL05Y1MN6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

428 to 455 °F (decomposes) (NTP, 1992)
Record name CODEINE PHOSPHATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20047
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CODEINE PHOSPHATE
Reactant of Route 2
CODEINE PHOSPHATE
Reactant of Route 3
CODEINE PHOSPHATE
Reactant of Route 4
CODEINE PHOSPHATE
Reactant of Route 5
CODEINE PHOSPHATE
Reactant of Route 6
CODEINE PHOSPHATE
Customer
Q & A

Q1: How does Codeine Phosphate exert its analgesic effects?

A1: Codeine Phosphate is an opioid analgesic that provides pain relief by binding to opioid receptors in the central nervous system (CNS). [] These receptors are also found in other parts of the body, leading to a variety of therapeutic and side effects. [] While Codeine Phosphate itself has a relatively low affinity for these receptors, it is metabolized in the liver to morphine, which is a more potent opioid agonist. [, ]

Q2: What is the relative potency of Codeine Phosphate compared to morphine?

A2: Codeine Phosphate possesses approximately one-sixth the analgesic activity of morphine. []

Q3: Can you elaborate on the role of different opioid receptor subtypes in mediating the effects of Codeine Phosphate?

A3: While the provided research primarily focuses on Codeine Phosphate's interaction with opioid receptors in general, it doesn't delve into the specific roles of different opioid receptor subtypes (mu, delta, kappa). Further research is needed to elucidate the contribution of each subtype to the overall pharmacological profile of Codeine Phosphate.

Q4: What is the molecular formula and weight of Codeine Phosphate Hemihydrate?

A4: The molecular formula of Codeine Phosphate Hemihydrate is C18H24NO7P • 0.5H2O. Its molecular weight is 406.37 g/mol. [, ]

Q5: Is there any spectroscopic data available to characterize Codeine Phosphate Hemihydrate?

A5: Yes, vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, has been employed to characterize different solid forms of Codeine Phosphate, including the hemihydrate. [] These techniques provide valuable information about the functional groups and molecular vibrations within the compound, aiding in its identification and analysis.

Q6: What is known about the stability of Codeine Phosphate in different formulations?

A6: Codeine Phosphate has been incorporated into various formulations, including syrups, tablets, and sustained-release capsules, to optimize its delivery and therapeutic effect. [, , ] Research indicates that Codeine Phosphate 3mg/mL in Ora-Sweet syrup vehicle remains stable in amber polyethylene terephthalate bottles and amber polyethylene oral syringes for at least 98 days when stored at 22-25 degrees Celsius and protected from light. []

Q7: Are there any known compatibility issues with Codeine Phosphate in pharmaceutical formulations?

A7: While the provided research doesn't highlight specific compatibility issues, it emphasizes the importance of careful formulation development to ensure the stability and efficacy of Codeine Phosphate-containing medications. [] Factors like pH, excipients, and storage conditions can influence the stability of the drug substance and the final product.

Q8: How is Codeine Phosphate metabolized in the body?

A8: Codeine Phosphate undergoes O- and N-demethylation in the liver, primarily by the cytochrome P450 enzyme CYP2D6, to produce morphine and norcodeine. [] These metabolites, along with Codeine Phosphate itself, are excreted mainly through the kidneys, primarily as conjugates with glucuronic acid. []

Q9: What is the typical elimination half-life of Codeine Phosphate?

A9: Following oral administration of 60 mg Codeine Phosphate, the mean β-phase elimination half-life ranged from 2.4 to 2.9 hours in healthy volunteers. []

Q10: Does the co-administration of other drugs affect the pharmacokinetics of Codeine Phosphate?

A10: While the provided research doesn't extensively explore drug interactions, it's important to note that substances influencing CYP2D6 activity, such as enzyme inhibitors or inducers, can potentially alter the metabolism and clearance of Codeine Phosphate. []

Q11: What analytical techniques are commonly employed for the quantification of Codeine Phosphate?

A11: Several analytical methods have been developed and validated for the determination of Codeine Phosphate in various matrices. High-performance liquid chromatography (HPLC) [, , , ] coupled with different detectors like UV, PDA, or mass spectrometry is frequently used due to its high sensitivity and selectivity. Other techniques, such as UV spectrophotometry, derivative spectrophotometry, and chemiluminescence, have also been explored for Codeine Phosphate analysis. [, , , ]

Q12: How is the quality of Codeine Phosphate-containing products ensured during manufacturing?

A12: Quality control and assurance play a crucial role in maintaining the safety and efficacy of pharmaceutical products. This involves adhering to Good Manufacturing Practices (GMP) and conducting rigorous testing throughout the production process. Analytical methods used for quality control are validated to ensure accuracy, precision, and specificity in determining Codeine Phosphate content and ensuring product quality. [, ]

Q13: What are some known adverse effects associated with Codeine Phosphate use?

A13: While this Q&A focuses on scientific aspects and excludes detailed side effect information, it's important to acknowledge that Codeine Phosphate, as an opioid, can lead to adverse effects like constipation, nausea, drowsiness, and respiratory depression, particularly at higher doses or with prolonged use. [, ]

Q14: Are there any specific safety concerns regarding Codeine Phosphate use in certain patient populations?

A14: Although detailed safety information is outside the scope of this scientific Q&A, it's crucial to highlight that Codeine Phosphate dosage adjustments might be necessary for patients with renal impairment, as impaired kidney function can affect drug clearance. [] Additionally, caution is advised when prescribing Codeine Phosphate to individuals with respiratory diseases, as it can potentially exacerbate breathing difficulties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.